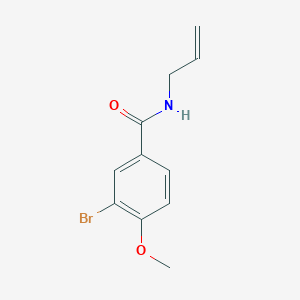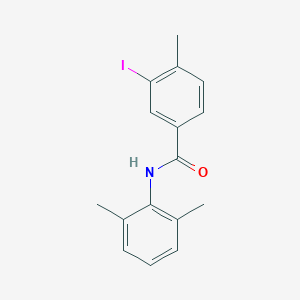![molecular formula C19H22ClN3O3S2 B318658 tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate](/img/structure/B318658.png)
tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a benzothiophene moiety and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzothiophene core, followed by the introduction of the piperazine ring and the tert-butyl ester group. Key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.
Addition of the Tert-butyl Ester Group: This is typically done using esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzothiophene moiety is particularly interesting due to its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as anti-inflammatory agents, anticancer compounds, or central nervous system modulators.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate apart is its unique combination of a benzothiophene moiety with a piperazine ring and a tert-butyl ester group. This structure provides a balance of stability, reactivity, and bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H22ClN3O3S2 |
|---|---|
Poids moléculaire |
440 g/mol |
Nom IUPAC |
tert-butyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-19(2,3)26-18(25)23-10-8-22(9-11-23)17(27)21-16(24)15-14(20)12-6-4-5-7-13(12)28-15/h4-7H,8-11H2,1-3H3,(H,21,24,27) |
Clé InChI |
CGWKZVGOOSCGAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B318575.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B318576.png)
![1-[2-(4-Methylphenoxy)propanoyl]indoline](/img/structure/B318579.png)
![2-{[2-(4-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B318580.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318581.png)

![2-{[2-(4-Methylphenoxy)propanoyl]amino}benzamide](/img/structure/B318583.png)
![1,4-Bis[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B318585.png)





![N-[(2,6-dimethylphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B318599.png)
